3-bromo-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-4-methoxybenzamide
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Overview
Description
3-bromo-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-4-methoxybenzamide is a complex organic compound with a molecular formula of C21H23BrN2O3S This compound is characterized by the presence of a bromine atom, a methoxy group, and a carbamothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-4-methoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as bromine, methanol, and cyclohexyl isocyanate, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as iodides or thiols .
Scientific Research Applications
3-bromo-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-bromo-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl 4-bromo-3-methoxybenzamide
- N-Phenyl 4-bromo-3-methoxybenzamide
Uniqueness
Compared to similar compounds, 3-bromo-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-4-methoxybenzamide is unique due to the presence of the carbamothioyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C22H24BrN3O3S |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
3-bromo-N-[[2-(cyclohexylcarbamoyl)phenyl]carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H24BrN3O3S/c1-29-19-12-11-14(13-17(19)23)20(27)26-22(30)25-18-10-6-5-9-16(18)21(28)24-15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,24,28)(H2,25,26,27,30) |
InChI Key |
LCFZUMJKPGXBFJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3CCCCC3)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3CCCCC3)Br |
Origin of Product |
United States |
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